molecular formula C26H24N2O6 B4925380 diethyl 4,4'-[1,4-phenylenebis(carbonylimino)]dibenzoate CAS No. 24806-39-1

diethyl 4,4'-[1,4-phenylenebis(carbonylimino)]dibenzoate

Cat. No. B4925380
CAS RN: 24806-39-1
M. Wt: 460.5 g/mol
InChI Key: GKBFDMMDHGVNEI-UHFFFAOYSA-N
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Description

Diethyl 4,4'-[1,4-phenylenebis(carbonylimino)]dibenzoate, also known as DBCO, is a chemical compound that has gained attention in scientific research due to its unique properties. DBCO is a bifunctional molecule that can react with both azides and cyclooctynes, making it an important tool in bioconjugation and imaging studies.

Scientific Research Applications

Metal-Organic Frameworks and Coordination Polymers

Research shows that diethyl 4,4'-[1,4-phenylenebis(carbonylimino)]dibenzoate and its derivatives can be integral in constructing metal–organic complexes and coordination polymers. These structures exhibit diverse properties, including molecular chair formations and wavelike layer structures, which are significant in the field of crystal engineering and materials science (Dai et al., 2009), (Lu et al., 2021).

Synthesis of Novel Aromatic Polyimides

This compound is also used in the synthesis of new aromatic polyimides, which are important materials due to their applications in electronics and aerospace industries, known for their thermal stability and solubility in organic solvents (Butt et al., 2005).

Photocatalytic Properties

Some derivatives of diethyl 4,4'-[1,4-phenylenebis(carbonylimino)]dibenzoate have been studied for their photocatalytic properties, which can be significant in environmental applications, such as the degradation of organic pollutants (Lu et al., 2021).

Antitumor Activities

There's also research into the antitumor activities of metal-organic frameworks based on this compound. These frameworks have been studied for their efficacy against human lung cancer cells, making them potentially valuable in cancer research (Meng et al., 2018).

Luminescence Sensing

Metal-organic frameworks containing diethyl 4,4'-[1,4-phenylenebis(carbonylimino)]dibenzoate show promising results in luminescence sensing, particularly for the detection of Fe3+ ions. This has potential implications in both environmental monitoring and medical diagnostics (Liu & Liang, 2021).

properties

IUPAC Name

ethyl 4-[[4-[(4-ethoxycarbonylphenyl)carbamoyl]benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O6/c1-3-33-25(31)19-9-13-21(14-10-19)27-23(29)17-5-7-18(8-6-17)24(30)28-22-15-11-20(12-16-22)26(32)34-4-2/h5-16H,3-4H2,1-2H3,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBFDMMDHGVNEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30297527
Record name diethyl 4,4'-[1,4-phenylenebis(carbonylimino)]dibenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30297527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 4,4'-[1,4-phenylenebis(carbonylimino)]dibenzoate

CAS RN

24806-39-1
Record name NSC116498
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116498
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl 4,4'-[1,4-phenylenebis(carbonylimino)]dibenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30297527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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